

An In-Depth Technical Guide to 1,1'-Bis(diisopropylphosphino)ferrocene (dippf)

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Compound of Interest

	1,1'-
Compound Name:	Bis(diisopropylphosphino)ferrocene
	e
Cat. No.:	B2480127

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CAS Number: 97239-80-0

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 1,1'-bis(diisopropylphosphino)ferrocene, a versatile phosphine ligand widely utilized in modern synthetic chemistry. This document is intended for researchers, scientists, and drug development professionals.

Core Properties

1,1'-Bis(diisopropylphosphino)ferrocene, commonly referred to as 'dippf', is an air-stable, orange-yellow crystalline solid.^[1] Its ferrocene backbone provides a rigid and sterically defined framework for the two diisopropylphosphino groups. This unique structure imparts high catalytic activity and selectivity in a variety of cross-coupling reactions.

Physical and Chemical Properties

A summary of the key physical and chemical properties of dippf is presented in the table below. Notably, the boiling point and density are not well-documented in the literature, likely due to the compound's tendency to decompose at elevated temperatures.

Property	Value	Reference
CAS Number	97239-80-0	[1]
Molecular Formula	C ₂₂ H ₃₆ FeP ₂	[1]
Molecular Weight	418.31 g/mol	[1]
Appearance	Orange-yellow powder/crystals	[1]
Melting Point	50-52 °C	[1]
Boiling Point	Not available	
Density	Not available	
Solubility	Insoluble in water. Soluble in many organic solvents.	[1]
Storage	Store under inert gas (Nitrogen or Argon) at 2-8°C.	[1]

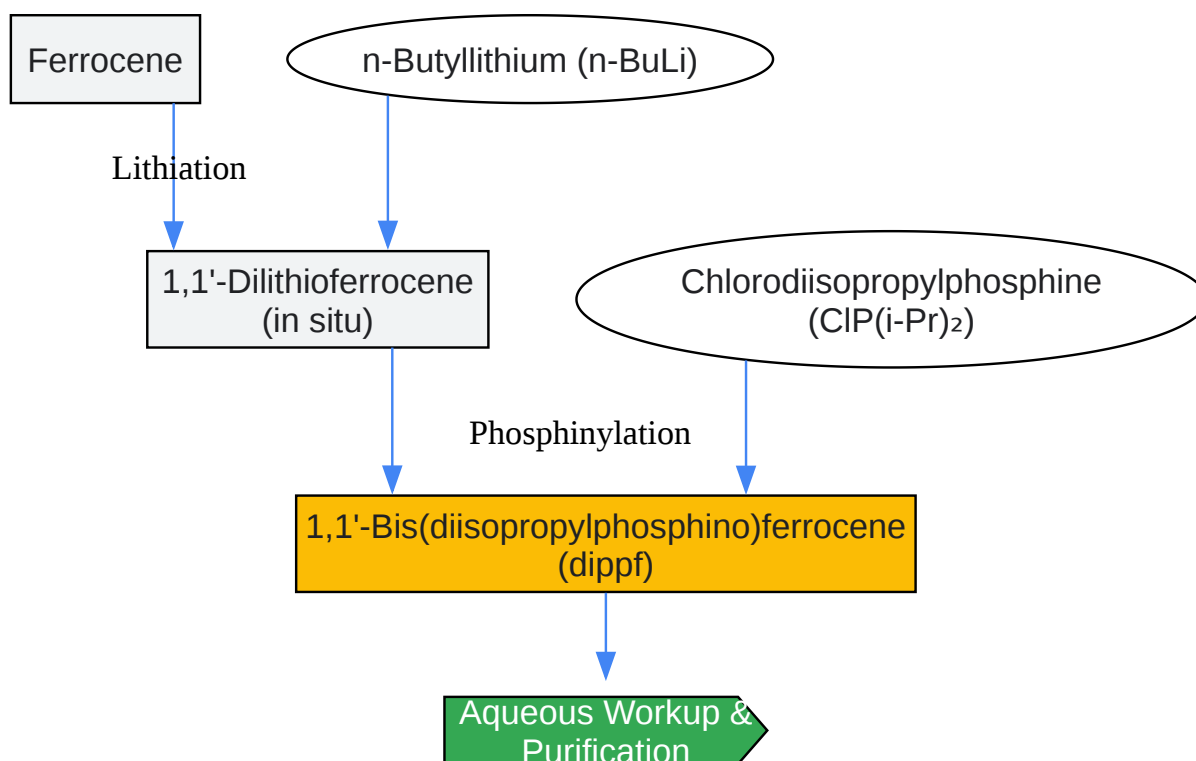
Spectroscopic Data

The structural integrity and purity of dippf are typically confirmed using various spectroscopic techniques. While detailed spectra are often proprietary or found within specific research publications, the expected spectral characteristics are summarized below.

Technique	Expected Characteristics
^1H NMR	Resonances corresponding to the isopropyl methyl and methine protons, as well as signals for the cyclopentadienyl ring protons.
^{13}C NMR	Signals for the isopropyl methyl and methine carbons, and distinct resonances for the substituted and unsubstituted carbons of the cyclopentadienyl rings.
^{31}P NMR	A single resonance in the phosphine region of the spectrum, indicative of the two equivalent phosphorus atoms.
IR Spectroscopy	Characteristic peaks corresponding to the C-H and C-C vibrations of the isopropyl and cyclopentadienyl groups, as well as Fe-Cp stretches.

Synthesis

The synthesis of 1,1'-bis(diisopropylphosphino)ferrocene typically involves the lithiation of ferrocene followed by reaction with a suitable chlorophosphine. A general synthetic workflow is outlined below.



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A generalized synthetic workflow for the preparation of dippf.

Experimental Protocol: Synthesis of 1,1'-Bis(diisopropylphosphino)ferrocene

The following is a representative, non-optimized protocol based on general procedures for the synthesis of ferrocenylphosphine ligands. Caution: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) by personnel with appropriate training in handling pyrophoric and moisture-sensitive reagents.

Materials:

- Ferrocene
- n-Butyllithium (in hexanes)
- N,N,N',N'-Tetramethylethylenediamine (TMEDA)

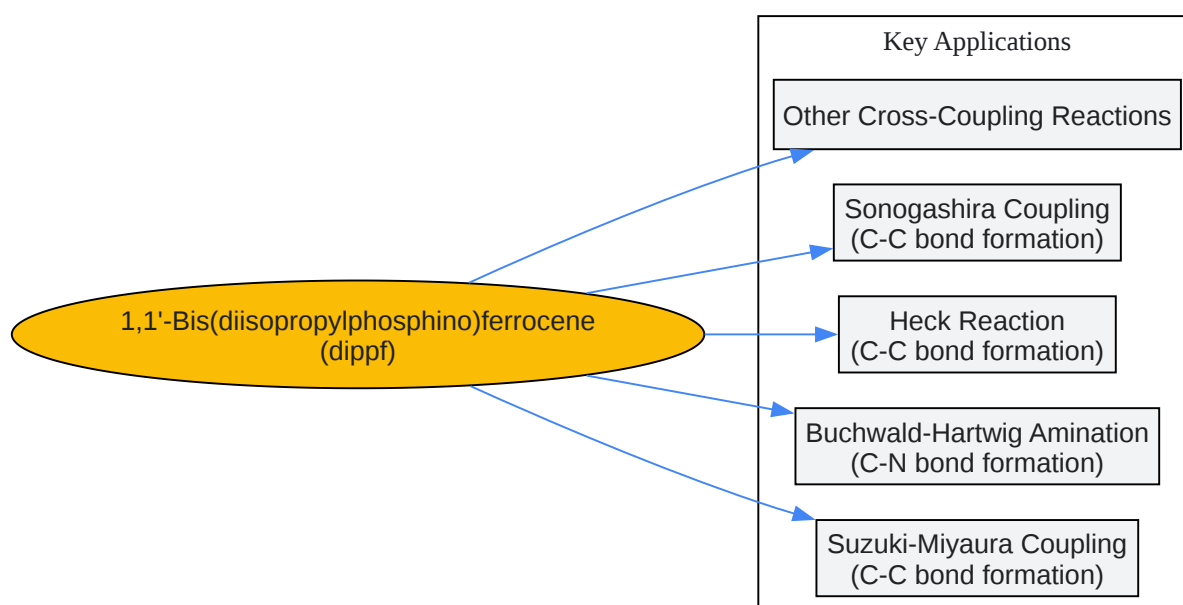
- Chlorodiisopropylphosphine
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Degassed water
- Anhydrous sodium sulfate
- Hexanes

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere, add ferrocene and anhydrous diethyl ether (or THF).
- Add TMEDA to the solution and cool the mixture to 0°C in an ice bath.
- Slowly add n-butyllithium dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete dilithiation.
- Cool the resulting solution of 1,1'-dilithioferrocene to -78°C using a dry ice/acetone bath.
- Slowly add chlorodiisopropylphosphine to the cooled solution.
- Allow the reaction to slowly warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of degassed water.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- The crude product can be purified by crystallization from a suitable solvent system, such as hexanes, to yield the desired 1,1'-bis(diisopropylphosphino)ferrocene as an orange-yellow solid.

Applications in Catalysis

1,1'-Bis(diisopropylphosphino)ferrocene is a highly effective ligand in a multitude of palladium-catalyzed cross-coupling reactions. Its steric bulk and electron-donating properties facilitate key steps in the catalytic cycle, leading to high yields and turnover numbers.

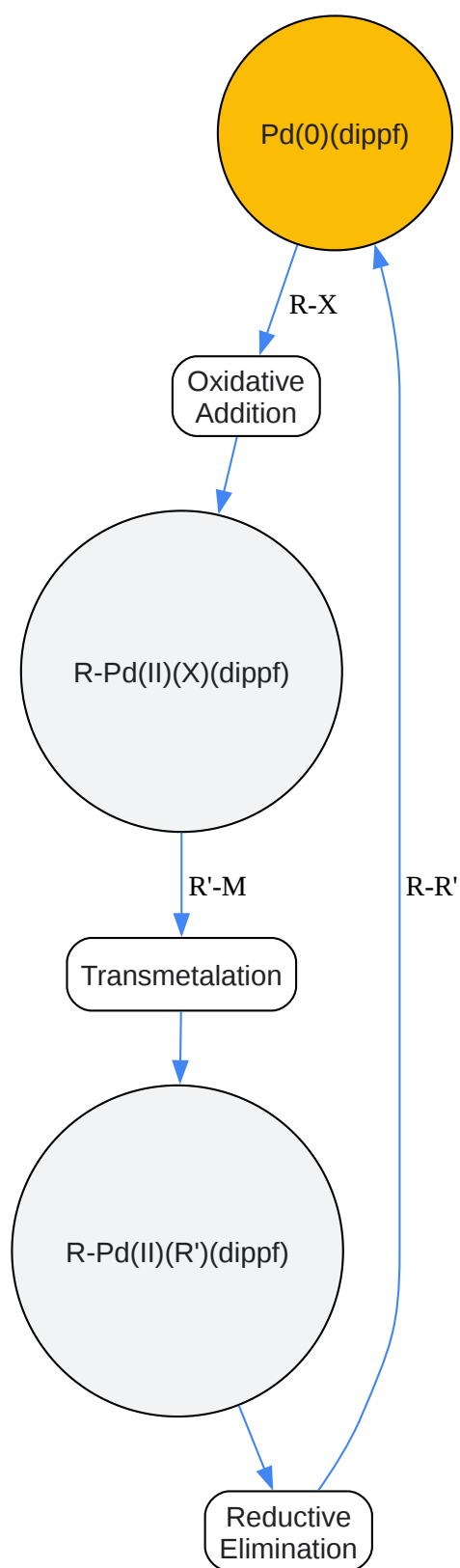


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Major catalytic applications of dippf.

The Catalytic Cycle: A Generalized View

The general mechanism for many palladium-catalyzed cross-coupling reactions involving dippf follows a well-established cycle. The dippf ligand plays a crucial role in stabilizing the palladium center and promoting the individual steps of the cycle.



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A simplified catalytic cycle for palladium-catalyzed cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, non-optimized protocol for a Suzuki-Miyaura cross-coupling reaction using dppf as a ligand.

Materials:

- Aryl halide (e.g., aryl bromide)
- Arylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- 1,1'-Bis(diisopropylphosphino)ferrocene (dppf)
- Base (e.g., potassium carbonate, cesium carbonate)
- Anhydrous solvent (e.g., toluene, dioxane)
- Degassed water

Procedure:

- In a Schlenk tube, combine the aryl halide, arylboronic acid, and the base.
- In a separate vial, prepare the catalyst precursor by mixing palladium(II) acetate and dppf in the anhydrous solvent.
- Add the catalyst solution to the Schlenk tube containing the reactants.
- Add degassed water to the reaction mixture.
- Seal the Schlenk tube and heat the reaction mixture with stirring for the required time, monitoring the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Safety Information

1,1'-Bis(diisopropylphosphino)ferrocene is a chemical substance that should be handled with appropriate safety precautions in a laboratory setting.[2] It is classified as a skin and eye irritant.[3][4] Inhalation of the dust may cause respiratory irritation.[3][4]

Personal Protective Equipment (PPE):

- Eye Protection: Safety glasses or goggles.
- Hand Protection: Chemical-resistant gloves.
- Respiratory Protection: Use a dust mask or work in a well-ventilated fume hood.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[2]

Conclusion

1,1'-Bis(diisopropylphosphino)ferrocene is a valuable and versatile ligand in the field of organometallic chemistry and catalysis. Its unique structural and electronic properties have made it an indispensable tool for the construction of complex organic molecules, with significant applications in pharmaceutical and materials science research. The protocols and data presented in this guide are intended to provide a solid foundation for researchers utilizing this important chemical compound.

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